

Unveiling the Biochemical Profile of WF-10129: A Fungal-Derived ACE Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

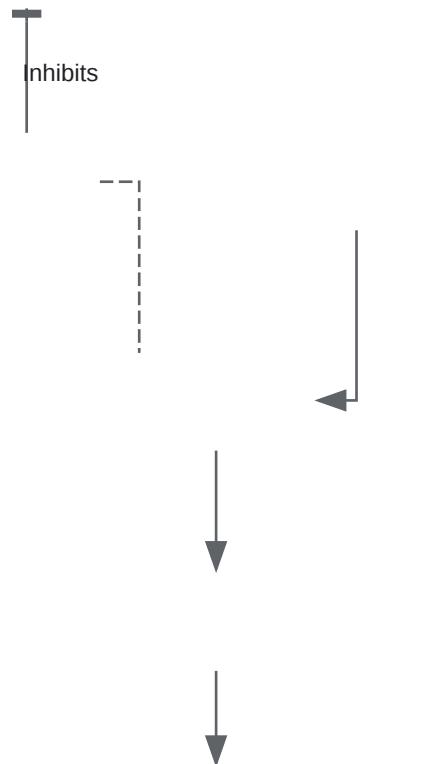
Compound Name: WF-10129

Cat. No.: B1683298

[Get Quote](#)

For Immediate Release

A comprehensive technical analysis of **WF-10129** reveals its identity as a potent angiotensin-converting enzyme (ACE) inhibitor, a significant departure from previous catalog descriptions suggesting it to be a cytotoxic steroidal compound. This guide provides an in-depth look at the true biochemical properties, mechanism of action, and relevant experimental data for **WF-10129**, tailored for researchers, scientists, and professionals in drug development.


Core Biochemical Properties

WF-10129 is a dipeptide composed of L-tyrosine and a novel amino acid, produced by the fungus *Doratomyces putredinis*.^[1] Its primary biological activity is the inhibition of the angiotensin-converting enzyme (ACE), a key component in the renin-angiotensin system (RAS) that regulates blood pressure.

Property	Value	Source
CAS Number	109075-64-1	[2] [3] [4]
Molecular Formula	C20H28N2O8	[2] [3]
Molecular Weight	424.45 g/mol	[2]
IUPAC Name	(2S,7S)-2-(((S)-1-((S)-1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-1-oxopropan-2-yl)amino)-7-hydroxy-4-oxooctanoic acid	[2]
Biological Source	Doratomyces putredinis (fungus)	[1]
Primary Target	Angiotensin-Converting Enzyme (ACE)	[1]

Mechanism of Action: ACE Inhibition

WF-10129 functions as a competitive inhibitor of ACE, preventing the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and a key factor in increasing blood pressure. By inhibiting its production, **WF-10129** leads to vasodilation and a subsequent reduction in blood pressure.

[Click to download full resolution via product page](#)

Figure 1: Mechanism of action of **WF-10129** in the Renin-Angiotensin System.

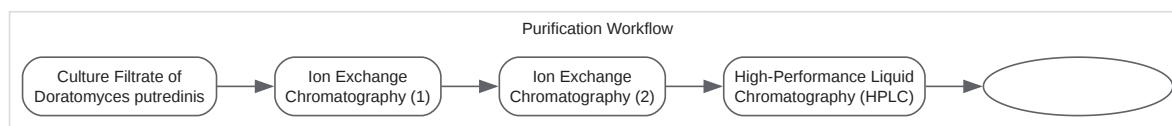
In Vitro and In Vivo Efficacy

In Vitro ACE Inhibition

WF-10129 demonstrates potent inhibition of angiotensin-converting enzyme activity in vitro.

Parameter	Value	Source
IC ₅₀	1.4 x 10 ⁻⁸ M	[1]

In Vivo Antihypertensive Effect


Intravenous administration of **WF-10129** has been shown to effectively inhibit the pressor response to angiotensin I in rats, indicating significant in vivo bioactivity.

Animal Model	Dosage	Effect	Source
Rat	0.3 mg/kg (intravenous)	Inhibition of angiotensin I pressor response	[1]

Experimental Protocols

Isolation and Purification of WF-10129

The following workflow outlines the general procedure for obtaining **WF-10129** from the culture filtrate of *Doratomyces putredinis*.

[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for the isolation and purification of **WF-10129**.

Detailed Methodology for ACE Inhibition Assay (as inferred from standard protocols):

A standard in vitro ACE inhibition assay would likely involve the following steps:

- Enzyme Source: Angiotensin-converting enzyme, typically purified from rabbit lung or other suitable sources.
- Substrate: A synthetic substrate for ACE, such as hippuryl-histidyl-leucine (HHL).
- Incubation: The enzyme, substrate, and varying concentrations of **WF-10129** are incubated together in a suitable buffer at a controlled temperature (e.g., 37°C).

- Reaction Termination: The enzymatic reaction is stopped after a defined period, often by adding an acid.
- Quantification: The product of the reaction (e.g., hippuric acid from HHL cleavage) is quantified. This can be done using methods like spectrophotometry after extraction or by high-performance liquid chromatography (HPLC).
- IC₅₀ Calculation: The concentration of **WF-10129** that inhibits 50% of the ACE activity (the IC₅₀ value) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Note: The precise experimental details would be found in the full text of the cited primary literature.

Summary and Future Directions

The available data firmly establishes **WF-10129** as a potent ACE inhibitor of fungal origin. Its low IC₅₀ value and demonstrated in vivo activity make it a compound of interest for further investigation in the context of cardiovascular drug discovery. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic profiles, as well as exploring its potential for oral bioavailability through medicinal chemistry efforts. The initial misidentification of this compound as a cytotoxic steroid from a plant source highlights the critical importance of verifying supplier information with peer-reviewed scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WF-10129, a novel angiotensin converting enzyme inhibitor produced by a fungus, *Doratomyces putredinis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. mdpi.com [mdpi.com]

- 4. FK-506, a novel immunosuppressant isolated from a Streptomyces. II. Immunosuppressive effect of FK-506 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Biochemical Profile of WF-10129: A Fungal-Derived ACE Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683298#biochemical-properties-of-wf-10129]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com